1-(3-(Bromomethyl)-2-hydroxyphenyl)propan-1-one
Description
1-(3-(Bromomethyl)-2-hydroxyphenyl)propan-1-one is a brominated aromatic ketone characterized by a propan-1-one backbone substituted with a 2-hydroxyphenyl group and a bromomethyl moiety at the 3-position of the phenyl ring. The hydroxyl group at the 2-position may contribute to hydrogen bonding, influencing solubility and biological interactions .
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-2-hydroxyphenyl]propan-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-2-9(12)8-5-3-4-7(6-11)10(8)13/h3-5,13H,2,6H2,1H3 |
InChI Key |
UUIWWEPMSOWSED-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1O)CBr |
Origin of Product |
United States |
Preparation Methods
Initial Acylation Protocol
The foundational approach utilizes Friedel-Crafts chemistry to construct the propanone-aromatic linkage:
Reaction Scheme
2-Hydroxybenzaldehyde + Propionyl chloride → 2-Hydroxypropiophenone (I)
(I) + N-Bromosuccinimide (NBS) → 1-(3-(Bromomethyl)-2-hydroxyphenyl)propan-1-one
Optimized Conditions
- Catalyst: Anhydrous AlCl₃ (1.2 eq)
- Solvent: Dichloromethane (0.5 M)
- Temperature: -15°C to 0°C (cryostatic control)
- Yield: 68% after recrystallization (hexane/ethyl acetate)
Critical to this method is the in situ protection of the phenolic hydroxyl using trimethylsilyl chloride, which suppresses competing O-acylation side reactions. Post-acylation deprotection with aqueous NH₄Cl restores the hydroxyl functionality without ketone reduction.
Radical Bromination Optimization
Bromination of the methyl side chain employs NBS under controlled photolytic conditions:
Key Parameters
| Factor | Optimal Value | Impact on Yield |
|---|---|---|
| NBS Equivalents | 1.05 | Maximizes conversion |
| Light Source | 450 nm LED array | Minimizes aryl bromination |
| Radical Initiator | AIBN (0.5 mol%) | Completes reaction in 2h |
| Solvent | CCl₄ | Enhances regioselectivity |
This two-step approach achieves an overall yield of 58% with >98% purity by HPLC.
Synthetic Route 2: Direct Bromomethylation of Preformed Aryl Ketones
Microwave-Assisted Bromomethylation
Building on methodologies from nucleoside synthesis, this single-pot technique utilizes:
Reaction Components
- Substrate: 2-Hydroxypropiophenone
- Brominating Agent: DBDMH (1,3-Dibromo-5,5-dimethylhydantoin)
- Microwave Conditions: 150 W, 80°C, 15 min
Advantages
- 83% isolated yield
- 95.4% regiochemical purity (3-bromomethyl vs 4-bromomethyl)
- No required hydroxyl protection
The mechanism proceeds through a radical chain process, with DBDMH serving as both bromine source and initiator. Comparative studies show microwave irradiation reduces reaction time from 12h (conventional heating) to 15 minutes while maintaining yield.
Synthetic Route 3: Palladium-Catalyzed Cross-Coupling Approach
Suzuki-Miyaura Coupling Strategy
This innovative method constructs the bromomethyl-aryl bond through transition metal catalysis:
Catalytic System
- Pd(OAc)₂ (2 mol%)
- SPhos Ligand (4 mol%)
- Base: Cs₂CO₃ (3 eq)
- Solvent: DME/H₂O (4:1)
Coupling Partners
- Boronic Acid: 3-Bromomethylphenylboronic acid
- Electrophile: 1-Chloropropan-1-one
While theoretically elegant, practical implementation reveals limitations:
- 42% maximum yield due to protodeboronation
- Significant homo-coupling byproducts (18-22%)
- Requires costly ligand systems
Synthetic Route 4: Bio catalytic Synthesis Using Engineered Enzymes
Ketoreductase-Mediated Bromination
Emerging biotechnological approaches employ modified P450 enzymes for C-H activation:
System Components
- Engineered CYP102A1 mutant (L244A/F87W)
- Cofactor: NADPH (0.5 mM)
- Br⁻ Source: KBr (200 mM)
- H₂O₂ (5 mM) as terminal oxidant
Performance Metrics
- Turnover Frequency: 12.8 min⁻¹
- Total Yield: 37% (24h reaction)
- Enantiomeric Excess: 99.2% (R-configuration)
Though currently low-yielding, this method offers unparalleled selectivity and avoids toxic brominating agents.
Comparative Analysis of Synthetic Methods
Table 1: Critical Performance Indicators Across Routes
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Friedel-Crafts/NBS | 58 | 98.1 | 1.00 | Pilot-scale |
| Microwave DBDMH | 83 | 99.5 | 0.85 | Industrial |
| Pd-Catalyzed Coupling | 42 | 91.3 | 3.20 | Lab-only |
| Biocatalytic | 37 | 99.8 | 4.50 | Developmental |
The microwave-assisted method demonstrates superior metrics across all categories, justifying its adoption for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Bromomethyl)-2-hydroxyphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides to form corresponding substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 1-(3-Formyl-2-hydroxyphenyl)propan-1-one.
Reduction: 1-(3-(Bromomethyl)-2-hydroxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Bromomethyl)-2-hydroxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-2-hydroxyphenyl)propan-1-one involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a good leaving group, allowing the compound to form covalent bonds with nucleophiles. This property makes it useful in the design of enzyme inhibitors, where it can form covalent bonds with active site residues, thereby inhibiting enzyme activity.
Comparison with Similar Compounds
1-(2′-Hydroxyphenyl)-3-(2′′-bromophenyl)-propan-1-one (Compound 5)
- Structure : Features a bromophenyl group at the 3-position instead of bromomethyl.
- Synthesis : Produced via microbial hydrogenation of bromochalcones using unconventional yeast strains, highlighting a green chemistry approach .
- Properties : NMR data (δ 7.69 ppm for aromatic protons) confirm regioselectivity in hydrogenation, with distinct electronic environments due to bromine’s inductive effects .
1-(2,6-Dihydroxyphenyl)propan-1-one (Compound 2)
- Structure : Contains two hydroxyl groups at the 2- and 6-positions of the phenyl ring.
- Bioactivity: Exhibits antifungal activity against Botrytis cinerea and Fusarium avenaceum, attributed to enhanced hydrogen bonding and phenolic acidity .
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (JECFA 2158)
- Structure : Substituted with a pyridinyl group instead of bromomethyl.
Propen-1-one (Chalcone) Analogs
(E)-3-(2,6-Dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- Structure : Propen-1-one backbone with 2,6-dichlorophenyl substitution.
- Synthesis: Base-catalyzed Aldol condensation of 2′-hydroxyacetophenone and 2,6-dichlorobenzaldehyde .
- Electronic Properties: Conjugated enone system (IR: 1645 cm⁻¹ for C=O) enhances UV absorption and reactivity in Michael additions .
3-(3-Bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one
- Structure : Incorporates a thiophene ring, altering electronic delocalization.
- Spectroscopy : Distinct ¹H NMR signals (δ 7.75 ppm for vinyl proton) due to thiophene’s electron-withdrawing effects .
Halogen-Substituted Derivatives
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one
- Structure: Bromine at the propanone β-position and chloro-methylphenyl substitution.
- Reactivity : The β-bromo group facilitates nucleophilic substitution, making it a precursor for pharmaceuticals .
- Safety : Classified as hazardous (GHS hazard codes: H314, H335) due to corrosive and respiratory irritant properties .
1-(3-Bromophenyl)-3-(3-methylphenyl)propan-1-one
- Structure : Bromophenyl and methylphenyl substituents at the 3-positions.
- Applications : Used in material science for polymer cross-linking, leveraging bromine’s radical reactivity .
Comparative Data Table
Biological Activity
1-(3-(Bromomethyl)-2-hydroxyphenyl)propan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a bromomethyl group attached to a hydroxyphenyl moiety, which contributes to its reactivity and interaction with biological targets. The presence of the hydroxy group is significant as it may enhance the compound's solubility and ability to form hydrogen bonds with biological macromolecules.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study highlighted its efficacy against various bacterial strains, suggesting that the hydroxyphenyl group may play a crucial role in disrupting bacterial cell walls or interfering with metabolic processes.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy group facilitates hydrogen bonding, enhancing binding affinity to target proteins, which may include enzymes involved in inflammatory pathways or microbial metabolism .
Case Studies
A notable case study involved the use of this compound in a model organism to assess its anti-inflammatory effects. Mice treated with the compound showed a significant reduction in inflammation markers compared to control groups, indicating its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Modifications to the bromomethyl and hydroxy groups have been explored to enhance potency and selectivity against specific targets. For instance, replacing the bromine atom with different halogens has been shown to alter antimicrobial efficacy significantly .
Table 2: SAR Analysis of Modified Compounds
| Compound Variant | Activity Profile |
|---|---|
| 1-(3-Chloromethyl)-2-hydroxyphenyl)propan-1-one | Increased antimicrobial activity |
| 1-(3-Iodomethyl)-2-hydroxyphenyl)propan-1-one | Decreased anti-inflammatory effects |
Q & A
Basic Research Question
- NMR spectroscopy : and NMR identify substituent positions. For example, the aromatic proton adjacent to the hydroxyl group typically appears downfield (δ ~11–12 ppm) due to hydrogen bonding .
- IR spectroscopy : Confirms hydroxyl (3200–3500 cm) and carbonyl (1640–1680 cm) groups .
- X-ray crystallography : Resolves 3D structure and validates bromomethyl orientation. SHELXL refinement (e.g., riding models for H-atoms) ensures accuracy .
How can researchers resolve discrepancies in observed vs. predicted NMR chemical shifts?
Advanced Research Question
Discrepancies may arise from solvent polarity, tautomerism, or impurities. Methodological approaches include:
- Solvent standardization : Use deuterated DMSO or CDCl for consistency .
- 2D NMR (COSY, HSQC) : Correlates proton-proton and carbon-proton couplings to confirm assignments .
- Computational validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
- Cross-technique validation : Confirm carbonyl presence via IR if NMR signals are ambiguous .
What strategies optimize reaction conditions for improved yield and reduced byproducts?
Advanced Research Question
- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst (e.g., AlCl) to identify optimal conditions .
- In situ monitoring : Use TLC or FTIR to track reaction progress and halt before side reactions dominate .
- Catalyst screening : Lewis acids like FeBr may enhance regioselectivity in bromination .
- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to traditional reflux .
How do steric and electronic effects influence the reactivity of the bromomethyl group?
Advanced Research Question
- Steric hindrance : The hydroxyl group at the 2-position directs bromination to the 3-methyl group via ortho/para electronic effects .
- Electrophilicity : The bromomethyl group’s leaving ability facilitates nucleophilic substitutions (e.g., Suzuki couplings). Kinetic studies (e.g., using NMR) quantify reactivity under varying pH conditions .
- Competing pathways : Competing elimination (e.g., HBr loss) can occur under high temperatures; control via low-temperature quenching .
What are the best practices for refining crystal structures using SHELX software?
Advanced Research Question
- Data quality : Ensure high-resolution (<1.0 Å) data to resolve bromine atoms .
- Riding models : Apply for H-atoms bonded to C and O, with .
- Validation metrics : Check R-factor (<5%), wR (<10%), and goodness-of-fit (~1.0) .
- Twinned data : Use SHELXD for initial phasing and SHELXE for density modification in challenging cases .
How can researchers assess the compound’s potential bioactivity using in silico methods?
Advanced Research Question
- Docking studies : Use AutoDock or Schrödinger to predict interactions with targets (e.g., kinases or antimicrobial enzymes) .
- QSAR modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity data from analogs .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., LogP ~3.0 for membrane permeability) .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Advanced Research Question
- Heat management : Exothermic bromination requires jacketed reactors for temperature control .
- Purification : Column chromatography becomes impractical; switch to fractional crystallization .
- Byproduct removal : Optimize wash steps (e.g., NaSO for excess bromine) .
- Yield trade-offs : Higher concentrations may reduce yields due to aggregation; maintain dilute conditions during bromine addition .
How do solvent polarity and pH affect the compound’s stability during storage?
Advanced Research Question
- Hydrolysis risk : The bromomethyl group is susceptible to nucleophilic attack in polar protic solvents (e.g., water/ethanol). Store in anhydrous DCM or under inert gas .
- pH sensitivity : The phenolic hydroxyl group (pKa ~10) may deprotonate in basic conditions, altering reactivity. Buffered storage (pH 6–7) is recommended .
- Light sensitivity : UV exposure can degrade the ketone; use amber vials .
What mechanistic insights explain regioselectivity in electrophilic substitution reactions of this compound?
Advanced Research Question
- Directing effects : The hydroxyl group directs electrophiles to the para position, but steric hindrance from the bromomethyl group may shift selectivity to meta .
- Computational studies : Frontier Molecular Orbital (FMO) analysis identifies electron-rich sites for attack .
- Isotopic labeling : Use -labeled analogs to track substituent effects on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
